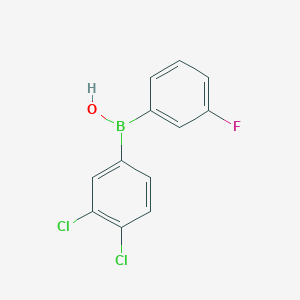
(3,4-Dichlorophenyl)(3-fluorophenyl)borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dichlorophenyl)(3-fluorophenyl)borinic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both dichlorophenyl and fluorophenyl groups attached to a borinic acid moiety, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)(3-fluorophenyl)borinic acid typically involves the reaction of 3,4-dichlorophenylboronic acid with 3-fluorophenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids. This reaction is known for its mild conditions and high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)(3-fluorophenyl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The borinic acid moiety can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the borinic acid to borane derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, borane complexes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3,4-Dichlorophenyl)(3-fluorophenyl)borinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)(3-fluorophenyl)borinic acid involves its ability to participate in various chemical reactions due to the presence of the borinic acid moiety. This moiety can form stable complexes with transition metals, facilitating catalytic processes such as the Suzuki-Miyaura coupling reaction. The molecular targets and pathways involved include the formation of boron-oxygen and boron-carbon bonds, which are crucial for the compound’s reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylboronic acid: Similar in structure but lacks the fluorophenyl group.
3-Fluorophenylboronic acid: Contains the fluorophenyl group but lacks the dichlorophenyl group.
3,5-Dichlorophenylboronic acid: Similar in structure but with different substitution pattern on the aromatic ring.
3-Chloro-4-fluorophenylboronic acid: Contains both chlorine and fluorine substituents but in different positions.
Uniqueness
(3,4-Dichlorophenyl)(3-fluorophenyl)borinic acid is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which confer distinct chemical properties and reactivity. This dual substitution pattern enhances its versatility and effectiveness in various chemical reactions, making it a valuable reagent in both research and industrial applications .
Properties
CAS No. |
872495-80-2 |
|---|---|
Molecular Formula |
C12H8BCl2FO |
Molecular Weight |
268.9 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)-(3-fluorophenyl)borinic acid |
InChI |
InChI=1S/C12H8BCl2FO/c14-11-5-4-9(7-12(11)15)13(17)8-2-1-3-10(16)6-8/h1-7,17H |
InChI Key |
HQJBLWGDIRLTNF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)F)(C2=CC(=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



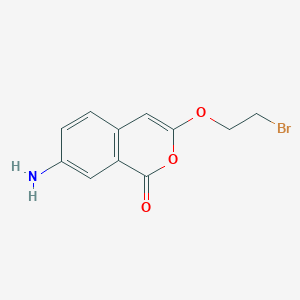
![5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate](/img/structure/B12601016.png)
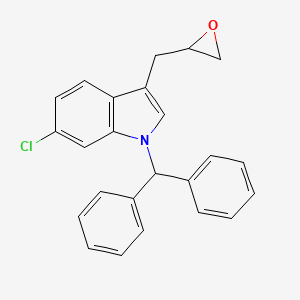
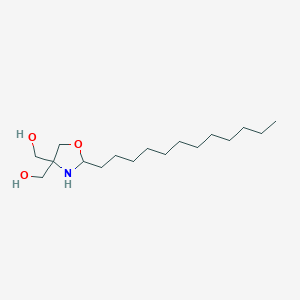
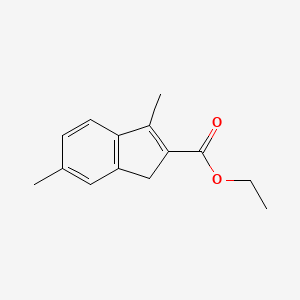
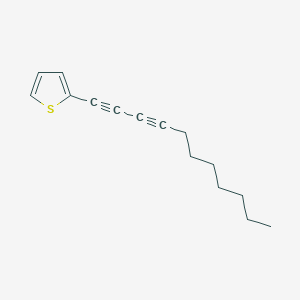
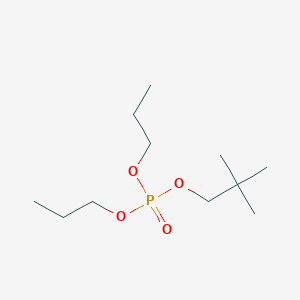
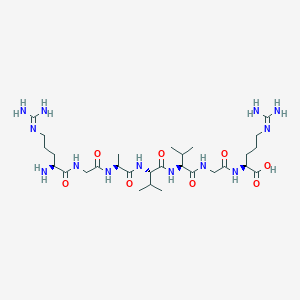
![Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-](/img/structure/B12601050.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide](/img/structure/B12601053.png)
![N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide](/img/structure/B12601056.png)
![3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B12601058.png)
![4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601065.png)
